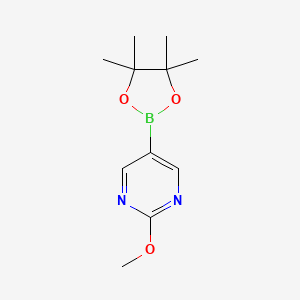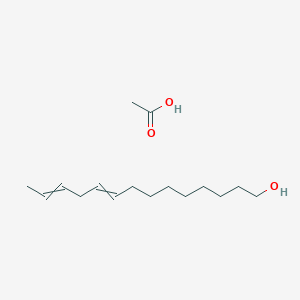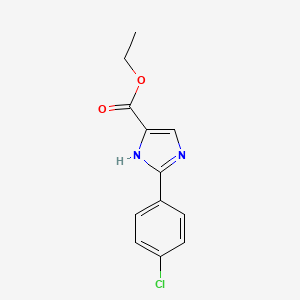![molecular formula C12H17ClN2O B1424431 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide CAS No. 1250116-60-9](/img/structure/B1424431.png)
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide
Descripción general
Descripción
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is a chemical compound with the CAS Number: 1250116-60-9 . It has a molecular weight of 240.73 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide is 1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) .Aplicaciones Científicas De Investigación
Pharmaceutical Industry
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide: is a benzamide derivative, a class of compounds widely used in the pharmaceutical industry. Benzamides are integral to the structure of various therapeutic agents, including antidiarrheals like loperamide, analgesics such as acetaminophen, local anesthetics like lidocaine, cholesterol-lowering drugs such as atorvastatin, and antihypertensive medications like valsartan .
Synthesis of Therapeutic Agents
This compound serves as an intermediate in the synthesis of therapeutic agents. The process involves the reaction between carboxylic acids and amines, which is a critical step in producing amide compounds found in drugs used for treating cancer, hypercholesterolemia, and juvenile hyperactivity .
Green Chemistry
The synthesis of benzamide derivatives, including 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide , can be achieved through green chemistry approaches. This involves using eco-friendly processes like ultrasonic irradiation and Lewis acidic ionic liquids immobilized on diatomite earth, which offer a mild, efficient, and high-yielding pathway for the preparation of these compounds .
Antioxidant and Antibacterial Activities
Benzamide derivatives exhibit significant antioxidant and antibacterial activities. They have been synthesized and tested for their ability to scavenge free radicals, chelate metals, and inhibit the growth of various bacteria. These properties make them valuable for medical and industrial applications .
Anti-Cancer Research
Specific benzamide derivatives have been extensively studied for their potential as anti-cancer drugs. They show promise in inhibiting the activity of protein kinases involved in tumor growth and angiogenesis, making them potential candidates for cancer treatment.
Industrial Applications
Apart from their medical uses, benzamide compounds, including 2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide , are utilized in industries such as paper, plastic, and rubber. They play a role in improving the properties of materials used in these sectors .
Propiedades
IUPAC Name |
2-chloro-4-(2,2-dimethylpropylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-8-4-5-9(11(14)16)10(13)6-8/h4-6,15H,7H2,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMABOGZTVOOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC(=C(C=C1)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(2,2-dimethylpropyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-propanoic acid hydrochloride](/img/structure/B1424350.png)







![4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1424362.png)
![2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride](/img/structure/B1424363.png)


